1-(Difluoromethyl)-3-(trifluoromethyl)benzene
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Overview
Description
1-(Difluoromethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry .
Result of Action
The result of the action of this compound involves the synthesis of various gem-difluoro substituted homoallylic alcohols . This process is facilitated by a visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy. For instance, the defluorinated alkylation of α-trifluoromethyl alkenes is promoted by visible light , indicating that light exposure could enhance the compound’s action.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene typically involves radical trifluoromethylation reactions. These reactions are known for their high efficiency, good selectivities, and broad substrate scopes . The preparation methods can be categorized into two main approaches:
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Synthetic Routes and Reaction Conditions
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Industrial Production Methods
- Industrial production methods for this compound often involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acids, while reduction reactions produce alcohols.
Scientific Research Applications
1-(Difluoromethyl)-3-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules.
Biology: In biological research, the compound is used to study the effects of fluorinated groups on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
- The presence of both difluoromethyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as enhanced stability, reactivity, and selectivity. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(difluoromethyl)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERRYTMKZDHTNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673319 |
Source
|
Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214358-15-2 |
Source
|
Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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